molecular formula C11H15BO4 B1368676 3-Formyl-2-isopropoxy-5-methylphenylboronic acid CAS No. 480424-52-0

3-Formyl-2-isopropoxy-5-methylphenylboronic acid

Cat. No. B1368676
CAS RN: 480424-52-0
M. Wt: 222.05 g/mol
InChI Key: GJCSGBGUVKZHMG-UHFFFAOYSA-N
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Description

3-Formyl-2-isopropoxy-5-methylphenylboronic acid, with the chemical formula C6H2COHOCH(CH3)2CH3B(OH)2 , is a boronic acid derivative. It is characterized by its aldehyde functional group (formyl), isopropoxy group, and phenylboronic acid moiety. The compound is used in various synthetic applications due to its reactivity and versatility .


Synthesis Analysis

The synthesis of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid involves boron-based chemistry. While there are several methods, one common approach is the reaction of 3-formylphenylboronic acid with isopropyl alcohol under controlled conditions. The resulting compound is then purified and characterized .


Molecular Structure Analysis

The molecular structure of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid consists of a phenyl ring with an attached formyl group (aldehyde), an isopropoxy group, and a boronic acid functionality. The boron atom is directly bonded to the phenyl ring and the oxygen atom of the isopropoxy group. The overall structure is planar, allowing for facile reactivity with other molecules .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, boronic acids are utilized for their therapeutic properties. While specific applications for 3-Formyl-2-isopropoxy-5-methylphenylboronic acid are not detailed in the search results, boronic acids in general have been used as therapeutic drugs .

Sensing and Detection

Boronic acids have the ability to form complexes with a wide range of analytes, making them valuable in the development of sensors and detection methods. This compound could be used in environmental monitoring and medical diagnostics .

Biomedical Applications

Boronic acid polymers have been used as lipase inhibitors, HIV inhibitors, glucose sensors, insulin delivery systems, dopamine sensors, supports for cell growth, and BNCT (Boron Neutron Capture Therapy) agents. While these applications are not specific to 3-Formyl-2-isopropoxy-5-methylphenylboronic acid, they represent potential research avenues for this compound .

Mechanism of Action

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation. This allows the creation of complex organic molecules. The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .

Pharmacokinetics

It is typically stored at 2-8°C .

Action Environment

Environmental factors such as temperature and storage conditions can influence the compound’s action, efficacy, and stability. For instance, the compound is typically stored at 2-8°C to maintain its stability . Additionally, dust formation should be avoided, and personal protective equipment should be used when handling the compound .

properties

IUPAC Name

(3-formyl-5-methyl-2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-7(2)16-11-9(6-13)4-8(3)5-10(11)12(14)15/h4-7,14-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCSGBGUVKZHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC(C)C)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584292
Record name {3-Formyl-5-methyl-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-2-isopropoxy-5-methylphenylboronic acid

CAS RN

480424-52-0
Record name Boronic acid, [3-formyl-5-methyl-2-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480424-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Formyl-5-methyl-2-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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